molecular formula C19H29N3O3 B7927845 [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7927845
M. Wt: 347.5 g/mol
InChI Key: WBJLNNWKBNASRJ-JCYILVPMSA-N
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Description

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino acid derivative, and a benzyl ester group. Its synthesis and reactivity make it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the amino acid derivative, which is then coupled with a cyclohexylamine derivative. The final step involves the esterification of the resulting compound with benzyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Overview

The compound [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS No. 1354029-04-1) is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring multiple functional groups, suggests various applications, particularly in the development of pharmaceuticals targeting specific biological pathways.

Medicinal Chemistry

The compound's structural features indicate potential as a pharmaceutical agent, particularly in the following areas:

  • Anticancer Research : Studies have explored the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Interaction studies with biological macromolecules (e.g., proteins) are crucial for understanding its mechanism of action.
  • Neuropharmacology : Given its amino acid derivatives, this compound may modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or psychiatric disorders. Research indicates it might affect pathways related to mood regulation and cognitive functions .

Biochemical Studies

The interactions of this compound with nucleic acids and proteins are being investigated to elucidate its role in biological systems:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are pivotal in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Binding Studies : Understanding how this compound binds to various receptors can provide insights into its pharmacological effects and potential side effects .

Synthetic Chemistry

The synthesis of this compound can be approached through several methods, including:

  • Amidation Reactions : Utilizing coupling agents to facilitate the formation of amide bonds between the amino acid derivative and cyclohexyl carbamic acid.
  • Esterification Processes : Converting carboxylic acids into esters using alcohols, which is essential for producing the benzyl ester form of the compound.

Case Studies

Several case studies highlight the compound's applications:

  • Case Study on Antitumor Activity
    • A study evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects
    • Research focused on the neuroprotective properties of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential use in neurodegenerative disease therapies.
  • Pharmacokinetic Studies
    • Investigations into the pharmacokinetics of this compound have shown favorable absorption and distribution characteristics, making it a candidate for further development into therapeutic agents.

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer drugsInhibits tumor growth in vitro
NeuropharmacologyTreatments for neurodegenerative diseasesReduces oxidative stress in neuronal cultures
Biochemical StudiesEnzyme inhibitorsSignificant inhibition of metabolic enzymes
Synthetic ChemistryPharmaceutical synthesisVarious synthetic routes explored

Mechanism of Action

The mechanism of action of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound’s ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then interact with various biological pathways. This interaction can modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid methyl ester
  • [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid ethyl ester

Uniqueness

Compared to its analogs, [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester has a unique benzyl ester group, which can influence its reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

The compound [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester, also known by its chemical structure and various identifiers, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H31N3O3C_{16}H_{31}N_{3}O_{3}, with a molecular weight of approximately 303.45 g/mol. The compound features a cyclohexyl group, an amino acid moiety, and a carbamate functional group, which contribute to its biological activity.

The compound exhibits various biological activities primarily due to its interaction with specific biological targets. It is hypothesized to modulate pathways associated with cellular stress responses, particularly in pancreatic β-cells. This modulation is critical in conditions such as diabetes, where β-cell dysfunction plays a significant role.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly influence the compound's biological efficacy. For example, substituents on the cyclohexyl or benzyl groups can enhance potency against specific targets while maintaining favorable pharmacokinetic properties.

Case Studies

  • β-cell Protective Activity : A study demonstrated that derivatives similar to this compound exhibited protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. For instance, a related compound showed maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM, indicating strong potential for therapeutic applications in diabetes management .
  • Antitumor Activity : Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting that the carbamate moiety may also confer similar properties to our compound .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been investigated. Related compounds demonstrated xanthine oxidase inhibition with varying IC50 values, indicating potential applications in managing oxidative stress-related conditions .

Data Tables

Activity Type Related Compound Maximal Activity EC50/IC50 Values
β-cell ProtectionWO5m100%0.1 ± 0.01 μM
Antitumor ActivityThiazole DerivativesSignificant<1 µg/mL
Enzyme InhibitionXanthine AnalogModerate3.6 - 9.9 μM

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-13(2)17(20)18(23)21-15-10-6-7-11-16(15)22-19(24)25-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-17H,6-7,10-12,20H2,1-2H3,(H,21,23)(H,22,24)/t15?,16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJLNNWKBNASRJ-JCYILVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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